Trestatin C Trestatin C Trestatin C is a natural product found in Streptomyces with data available.
Brand Name: Vulcanchem
CAS No.: 71892-68-7
VCID: VC1752923
InChI: InChI=1S/C75H125N3O52/c1-16-31(76-22-4-19(7-79)34(88)42(96)35(22)89)39(93)51(105)67(114-16)125-62-26(11-83)118-70(55(109)46(62)100)123-60-20(8-80)5-23(36(90)44(60)98)77-32-17(2)115-68(52(106)40(32)94)126-63-27(12-84)119-71(56(110)47(63)101)124-61-21(9-81)6-24(37(91)45(61)99)78-33-18(3)116-69(53(107)41(33)95)127-64-28(13-85)120-72(57(111)48(64)102)128-65-29(14-86)121-73(58(112)49(65)103)129-66-30(15-87)122-75(59(113)50(66)104)130-74-54(108)43(97)38(92)25(10-82)117-74/h4-6,16-18,22-113H,7-15H2,1-3H3/t16-,17-,18-,22?,23?,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37+,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m1/s1
SMILES: CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO
Molecular Formula: C75H125N3O52
Molecular Weight: 1900.8 g/mol

Trestatin C

CAS No.: 71892-68-7

Cat. No.: VC1752923

Molecular Formula: C75H125N3O52

Molecular Weight: 1900.8 g/mol

* For research use only. Not for human or veterinary use.

Trestatin C - 71892-68-7

Specification

CAS No. 71892-68-7
Molecular Formula C75H125N3O52
Molecular Weight 1900.8 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C75H125N3O52/c1-16-31(76-22-4-19(7-79)34(88)42(96)35(22)89)39(93)51(105)67(114-16)125-62-26(11-83)118-70(55(109)46(62)100)123-60-20(8-80)5-23(36(90)44(60)98)77-32-17(2)115-68(52(106)40(32)94)126-63-27(12-84)119-71(56(110)47(63)101)124-61-21(9-81)6-24(37(91)45(61)99)78-33-18(3)116-69(53(107)41(33)95)127-64-28(13-85)120-72(57(111)48(64)102)128-65-29(14-86)121-73(58(112)49(65)103)129-66-30(15-87)122-75(59(113)50(66)104)130-74-54(108)43(97)38(92)25(10-82)117-74/h4-6,16-18,22-113H,7-15H2,1-3H3/t16-,17-,18-,22?,23?,24+,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35+,36+,37+,38-,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-/m1/s1
Standard InChI Key OBZZPMPQQQMTMK-FPAWZWHZSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)CO)CO)CO)O)O)N[C@H]6C=C([C@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)NC9C=C([C@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)NC1C=C([C@H]([C@@H]([C@H]1O)O)O)CO)O)O)O)O)CO)O)O)O)O)CO
SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO
Canonical SMILES CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(C(C(C=C6CO)NC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(C(C(C(O1)CO)O)O)O)CO)CO)CO)C)O)O)CO)C)O)O)CO)O)O)NC1C=C(C(C(C1O)O)O)CO

Introduction

Chemical Structure and Properties

Molecular Composition

Trestatin C (CAS 71892-68-7) is characterized by the molecular formula C75H125N3O52 with a molecular weight of approximately 1900.78 daltons . It belongs to a family of basic oligosaccharides with potent inhibitory activity against various alpha-amylases . The compound is part of a group of related substances, including Trestatin A (C56H94N2O40) and Trestatin B (C37H63NO28), which share similar biological activities but differ in their structural complexity .

Structural Characteristics

The molecular structure of Trestatin C has been determined through spectroscopic and chemical methods . Its complex structure can be represented by the SMILES notation: C[C@@H]1C@HN[C@H]6C=C(C@HO[C@@H]7C@@HO)CO .

Comparison of Trestatin Compounds

The structural relationships between the three main Trestatin compounds are outlined in the following table:

CompoundMolecular FormulaMolecular WeightStructure Complexity
Trestatin AC56H94N2O40~1400Medium
Trestatin BC37H63NO28~900Lowest
Trestatin CC75H125N3O521900.78Highest

Biosynthesis and Production

Microbial Origin

Trestatin C is produced by the bacterial strain Streptomyces dimorphogenes NR-320-OM7HB . This microbial production source places Trestatin C among the numerous bioactive secondary metabolites produced by Streptomyces species, which are known for generating compounds with significant pharmacological activities.

Isolation Process

The isolation of Trestatin C involves fermentation of the producer strain under controlled conditions, followed by extraction and purification procedures. The complex purification process is necessary to isolate this specific oligosaccharide from other microbial metabolites and to achieve the high purity required for research and potential therapeutic applications.

Mechanism of Action

Enzymatic Inhibition

Trestatin C functions as a specific inhibitor of alpha-amylase enzymes, which are responsible for the hydrolysis of starch into smaller oligosaccharides during digestion . By binding to these enzymes, Trestatin C prevents them from breaking down complex carbohydrates, thus delaying the release of glucose from dietary starch.

Specificity Profile

The inhibitory activity of Trestatin C extends to various alpha-amylases. It demonstrates potent effects against pancreatic alpha-amylase, which is crucial for starch digestion in humans, as well as against alpha-amylases from other sources such as Bacillus subtilis and Aspergillus oryzae . This broad spectrum of inhibitory activity highlights the compound's versatility as an enzyme inhibitor.

Pharmacological Effects

Glucose Response Modulation

Clinical studies have demonstrated that Trestatin significantly reduces post-prandial glucose excursions in both healthy individuals and those with Type 2 diabetes. The magnitude of this effect is dose-dependent, with higher doses providing greater reductions in blood glucose elevations following starch consumption .

Impact on Blood Glucose Levels

The effect of Trestatin on blood glucose levels in healthy subjects following a starch meal (115g) is quantified in the table below:

Trestatin DoseMaximum Blood Glucose Increase (mmol/l)Statistical Significance
Placebo2.19±0.57Reference
10 mg1.32±0.39Not significant
20 mg1.06±0.26Not significant
50 mg0.43±0.07p<0.05
100 mg0.26±0.14p<0.05

The data demonstrates a clear dose-response relationship, with statistically significant reductions in blood glucose excursions at doses of 50 mg and above .

Insulin Response Reduction

Alongside its effects on blood glucose, Trestatin also significantly attenuates the insulin response to starch consumption, as shown in the following data from healthy subjects:

Trestatin DoseMaximum Plasma Insulin Increase (mU/l)Statistical Significance
Placebo116.5±19.6Reference
10 mg74.8±17.5Not significant
20 mg50.7±8.3Not significant
50 mg28.7±6.9p<0.05
100 mg16.5±3.2p<0.05

These findings indicate that Trestatin can substantially reduce the insulin demand associated with carbohydrate consumption, which may have implications for preserving beta-cell function over time .

Clinical Applications

Effects in Type 2 Diabetes

Studies in patients with Type 2 diabetes have shown that Trestatin can significantly reduce post-prandial hyperglycemia. After a 50g starch meal, diabetic patients showed the following responses:

Trestatin DoseMaximum Blood Glucose Increase (mmol/l)Statistical Significance
Placebo6.09±0.02Reference
10 mg3.17±0.59p<0.05
30 mg1.69±0.41p<0.05

The corresponding insulin increases were also significantly reduced: 58.8±12.7 mU/l with placebo, 31.5±9.7 mU/l with 10 mg (p<0.05), and 23.4±4.8 mU/l with 30 mg (p<0.05) . These findings suggest potential therapeutic applications in managing postprandial glycemic excursions in diabetes.

Food Incorporation

Research has explored the incorporation of Trestatin into food products as a practical approach to managing postprandial glycemia. Studies have shown that adding Trestatin to bread (at doses of 3 and 6 mg per 75g starch) effectively reduced both glucose and insulin responses after consumption in healthy volunteers and diabetic patients . This suggests the feasibility of creating functional foods with improved glycemic profiles through the addition of Trestatin.

Comparative Analysis

Advantages Over Other Amylase Inhibitors

Compared to other alpha-amylase inhibitors, Trestatin C offers several potential advantages:

  • Specificity: Trestatin specifically targets alpha-amylase without affecting other digestive enzymes

  • Potency: It demonstrates high inhibitory activity at relatively low doses

  • Sustained efficacy: No development of tolerance has been observed during extended use

  • Food compatibility: It can be incorporated into food products while maintaining its activity

Limitations and Considerations

Despite its promising properties, several factors must be considered regarding the clinical application of Trestatin C:

  • Complex structure: The complex oligosaccharide structure may present challenges for large-scale synthesis

  • Microbial production dependency: Current production relies on microbial fermentation, which may limit scalability

  • Optimization needs: Optimal dosing regimens and formulations for different applications require further investigation

Future Research Directions

Therapeutic Development

Several avenues for future research on Trestatin C include:

  • Optimization of formulations for pharmaceutical applications

  • Development of modified derivatives with enhanced properties

  • Exploration of combination therapies with other anti-diabetic agents

  • Investigation of potential benefits in prediabetes and metabolic syndrome

Food Technology Applications

The successful incorporation of Trestatin into bread suggests potential for broader applications in food technology:

  • Development of various functional foods with reduced glycemic impact

  • Optimization of food processing methods to maintain Trestatin activity

  • Consumer acceptability and sensory evaluation of Trestatin-containing foods

  • Long-term studies on the nutritional impacts of chronic consumption

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator